L-fuculose

Übersicht

Beschreibung

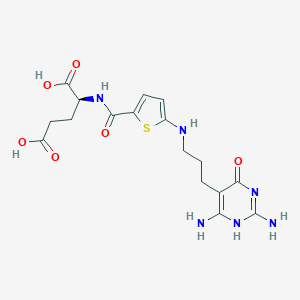

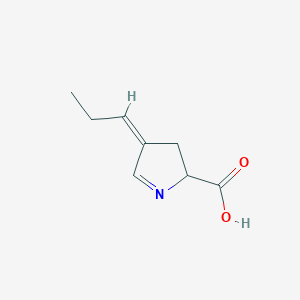

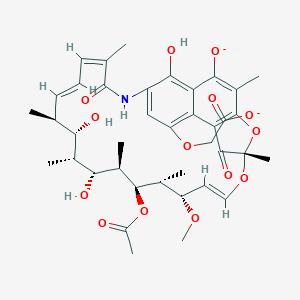

L-fuculose, also known as 6-deoxy-tagatose, is a ketohexose deoxy sugar . It plays a role in the process of sugar metabolism . L-fuculose can be formed from L-fucose by L-fucose isomerase and converted to L-fuculose-1-phosphate by L-fuculose kinase .

Synthesis Analysis

The enzymatic approach using L-fucose isomerase, which interconverts L-fucose and L-fuculose, can be an efficient way of producing L-fucose for industrial applications . L-fuculose can be formed from L-fucose by L-fucose isomerase and converted to L-fuculose-1-phosphate by L-fuculose kinase .Molecular Structure Analysis

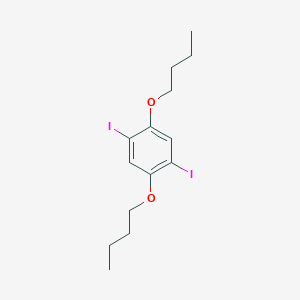

L-fuculose has a molecular formula of C6H12O5 . It contains 10 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 ketone (aliphatic), 4 hydroxyl groups, 1 primary alcohol, and 3 secondary alcohols .Chemical Reactions Analysis

L-fucose isomerase mediates the reversible reaction between L-fucose and L-fuculose . In addition to L-fucose, L-fucose isomerase can metabolize D-arabinose due to its structural similarities .Physical And Chemical Properties Analysis

L-fuculose has a molar mass of 164.16 g/mol . The optimal conditions for RdFucI activity, an enzyme that acts on L-fuculose, were determined to be 40 °C and pH 10 .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

L-fuculose has potential uses in the pharmaceutical industry due to its bioactive properties. It can be used in the development of anti-inflammatory , antitumor , and immune-enhancing drugs . The enzymatic conversion of L-fuculose to L-fucose, which is involved in various metabolic pathways, is particularly significant for creating pharmaceuticals that target specific diseases such as HIV, cancer, viral infections, Hepatitis-B, and human lysosomal disease (fucosidosis) .

Cosmetic Industry

In the cosmetic industry, L-fuculose-derived L-fucose is gaining attention as a potential ingredient for skin-whitening , skin-moisturizing , and anti-aging agents . The sugar’s properties can be leveraged to develop products that cater to the growing demand for natural and effective cosmetic solutions.

Nutritional Supplements

L-fuculose can be used to synthesize L-fucose, which has applications as a nutritional supplement. L-fucose is found in human milk oligosaccharides and is essential for infant development. Supplements containing L-fucose could be beneficial for individuals requiring additional nutritional support .

Enzyme Catalysis

The study of enzymes like L-fucose isomerase, which can interconvert L-fucose and L-fuculose, opens up possibilities for enzyme catalysis in industrial processes . These enzymes can be used to produce rare sugars under conditions that are favorable for industrial applications, such as high temperatures and salinity .

Biotechnological Production

L-fuculose is valuable for biotechnological production processes, especially in the synthesis of rare sugars. Extremozymes, which retain their functional conformation under extreme conditions, can utilize L-fuculose to produce L-fucose efficiently . This has implications for large-scale production in bioreactors and other industrial setups.

Research and Development

L-fuculose serves as a substrate for research into the biosynthesis of human oligosaccharides and other complex molecules. Understanding its role in metabolic pathways can lead to advancements in synthetic biology and genetic engineering .

Wirkmechanismus

Target of Action

L-Fuculose primarily targets the enzyme L-fuculose phosphate aldolase . This enzyme is found in various organisms, including Escherichia coli . It plays a crucial role in the metabolism of L-fuculose, catalyzing the cleavage of L-fuculose 1-phosphate to glycerone phosphate and L-lactaldehyde .

Mode of Action

L-Fuculose interacts with its target, L-fuculose phosphate aldolase, through a process of enzymatic isomerization . This process involves the conversion of L-fuculose to L-fucose . The enzyme exhibits higher activity for L-fuculose than for L-fucose, and the rate for the reverse reaction of converting L-fuculose to L-fucose is higher than that for the forward reaction of converting L-fucose to L-fuculose .

Biochemical Pathways

L-Fuculose is involved in the L-fucose metabolic pathway . This pathway begins with the isomerization of L-fucose to L-fuculose by the enzyme L-fucose isomerase . L-Fuculose is then phosphorylated to L-fuculose-1-phosphate by L-fuculose kinase . The L-fuculose-1-phosphate is then cleaved by L-fuculose phosphate aldolase to form glycerone phosphate and L-lactaldehyde .

Pharmacokinetics

The pharmacokinetics of L-fuculose are largely determined by its metabolism by gut microorganisms . These microorganisms metabolize L-fuculose and produce short-chain fatty acids, which are absorbed by epithelial cells and used as energy sources or signaling molecules . The carbon flux in L-fuculose metabolism by gut microorganisms is distinct from that in other sugar metabolisms due to cofactor imbalance and low efficiencies in energy synthesis of L-fucose metabolism .

Result of Action

The metabolism of L-fuculose results in the production of short-chain fatty acids . These fatty acids are used by epithelial cells to recover most of the energy used up during L-fucose synthesis . Additionally, L-fuculose has been found to enhance the immunostimulatory activity of dendritic cells (DCs), promoting myeloid maturation toward monocyte-derived DCs (moDC) .

Action Environment

The action of L-fuculose is influenced by the gut environment, particularly the presence of gut microorganisms . These microorganisms play a crucial role in the metabolism of L-fuculose, and their activity can be influenced by various environmental factors, including diet and the presence of other microorganisms . Furthermore, L-fuculose is continuously synthesized by humans in the form of fucosylated glycans and fucosyl-oligosaccharides and delivered into the gut throughout their lifetime .

Safety and Hazards

When handling L-fuculose, it is advised to avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Zukünftige Richtungen

L-fucose metabolism by the gut microbiome plays an important role in the symbiotic relationship between microorganisms and humans . In the future, genetically engineered probiotics may control the gut microbiome structure and concentrations of SCFAs in the gut through the modulation of L-fucose metabolism .

Eigenschaften

IUPAC Name |

(3R,4R,5S)-1,3,4,5-tetrahydroxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h3,5-8,10-11H,2H2,1H3/t3-,5+,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNPNKJXABGCRC-LFRDXLMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(=O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]([C@H](C(=O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-fuculose | |

CAS RN |

13074-08-3 | |

| Record name | L-Fuculose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13074-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3',6'-Bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B118398.png)

![N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide](/img/structure/B118410.png)